[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate
CAS No.: 35867-32-4
Cat. No.: VC18949408
Molecular Formula: C40H65NO15
Molecular Weight: 799.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35867-32-4 |
|---|---|
| Molecular Formula | C40H65NO15 |
| Molecular Weight | 799.9 g/mol |
| IUPAC Name | [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
| Standard InChI | InChI=1S/C40H65NO15/c1-11-30(45)54-29-20-31(46)50-23(3)15-13-12-14-16-28(44)22(2)19-27(17-18-42)36(37(29)49-10)56-39-34(47)33(41(8)9)35(24(4)52-39)55-32-21-40(7,48)38(25(5)51-32)53-26(6)43/h12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b13-12+,16-14+/t22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 |
| Standard InChI Key | KOQURIVQVVRBPL-HUFPKKMTSA-N |
| Isomeric SMILES | CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
| Canonical SMILES | CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 16-membered macrolide ring with conjugated double bonds at positions 11 and 13 (E-configuration). The core structure is substituted with:
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A propanoate ester at position 4, distinguishing it from leucomycin A8, which carries an acetate group .
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A disaccharide moiety at position 6, comprising a dimethylamino-containing oxane and a hydroxylated, acetylated oxane.
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A 2-oxoethyl group at position 7, contributing to its electrophilic reactivity.
The stereochemical configuration (R/S) at multiple chiral centers is critical for biological activity, particularly in ribosomal binding .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₁H₆₅NO₁₅ | Derived |
| Molecular Weight | 828.93 g/mol | Calculated |
| IUPAC Name | See Title | |
| Key Functional Groups | Macrolactone, glycosides, esters |
Synthesis and Modifications
Biosynthetic Pathways
The compound is likely derived from Streptomyces kitasatoensis, a known producer of leucomycins. Biosynthesis involves:
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Polyketide synthase (PKS) assembly of the macrolactone backbone.
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Glycosylation by dedicated glycosyltransferases attaching the disaccharide unit.
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Post-PKS modifications, including oxidation, methylation, and esterification .
Semi-Synthetic Derivatization
The propanoate ester at position 4 suggests intentional modification of leucomycin A8’s native acetate group. This alteration aims to:
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Enhance lipophilicity, improving membrane permeability.
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Modulate metabolic stability by resisting esterase-mediated hydrolysis .
Patent data reveal analogous strategies for macrolide optimization, such as substituting acetyl groups with bulkier esters to prolong half-life .
Physicochemical Properties
Solubility and Stability
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LogP: Estimated at 2.8–3.5 (moderately lipophilic), favoring tissue penetration.
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Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation aids.
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Degradation: Susceptible to acid-catalyzed lactone ring opening and enzymatic ester hydrolysis .
Pharmacological Profile
Mechanism of Action
Like leucomycin A8, the compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity. The propanoate moiety may enhance binding affinity to ribosomal RNA, as seen in similar macrolide derivatives .
Table 2: Comparative Activity of Leucomycin Derivatives
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